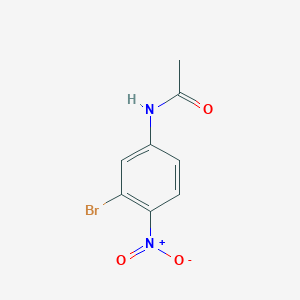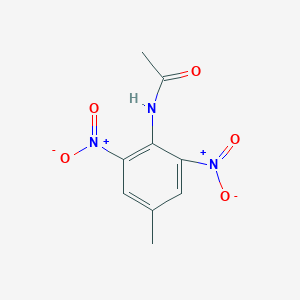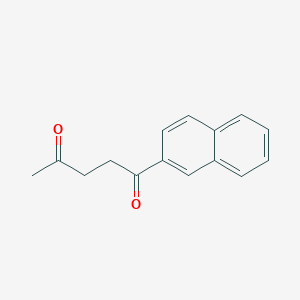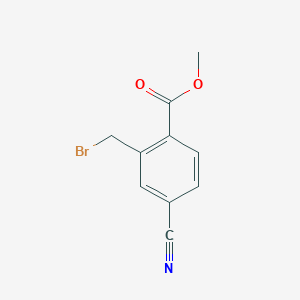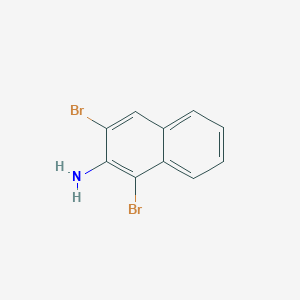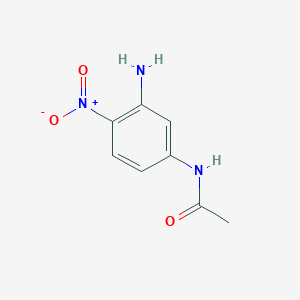![molecular formula C20H14O2 B189178 Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione CAS No. 1711-46-2](/img/structure/B189178.png)
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione, also known as perylenequinone, is a natural product found in certain fungi and plants. It has been the subject of extensive research due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dioneone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of NF-kappaB, a signaling pathway involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Perylenequinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and to reduce oxidative stress. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Perylenequinone has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized or extracted from natural sources. It also exhibits a range of biological activities, making it useful for studying various cellular processes. However, it has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dioneone. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in various applications.
Méthodes De Synthèse
Perylenequinone can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of perylene with quinones, while extraction from natural sources involves the isolation of the compound from fungi and plants.
Applications De Recherche Scientifique
Perylenequinone has been studied extensively for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In materials science, it has been used as a dye and as a component in organic electronic devices. In electronics, it has been studied for its potential use in solar cells and as a component in organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
1711-46-2 |
|---|---|
Nom du produit |
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
InChI |
InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H |
Clé InChI |
WHGYFGNRTSDCBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
Autres numéros CAS |
1711-46-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



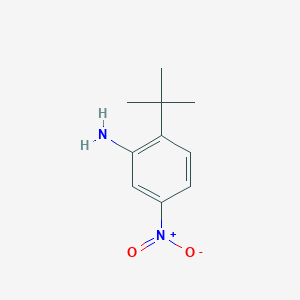
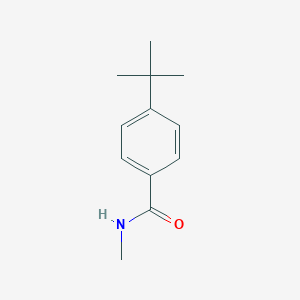


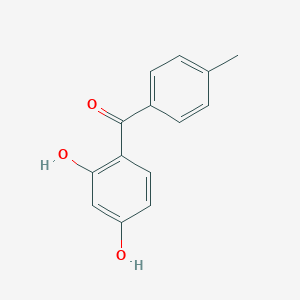
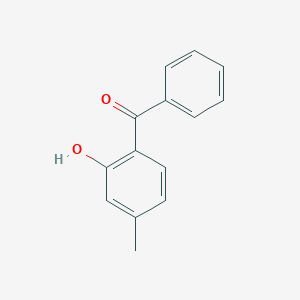
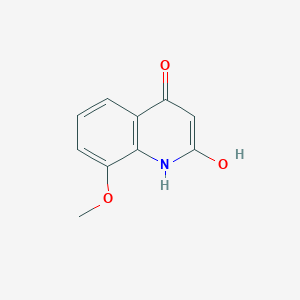
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
